![molecular formula C20H28N2O4 B3027625 Tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1352925-95-1](/img/structure/B3027625.png)
Tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Overview
Description
The compound tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound that is part of a broader class of chemicals with potential applications in medicinal chemistry and materials science. Spirocyclic compounds are known for their complex molecular architecture and the ability to access diverse chemical spaces, which can be beneficial for the development of new drugs and materials.
Synthesis Analysis
The synthesis of related spirocyclic compounds has been reported in the literature. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through two efficient and scalable routes, providing a platform for further selective derivatization on the azetidine and cyclobutane rings . Similarly, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate was synthesized and further reacted with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products . These studies demonstrate the feasibility of synthesizing complex spirocyclic structures and manipulating them for further chemical transformations.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds can be quite intricate. For example, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate exhibits mirror symmetry with a chair conformation of the hexahydropyrimidine ring and equatorial benzyl substituents . This indicates that spirocyclic compounds can adopt specific conformations that may influence their chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Spirocyclic compounds can participate in various chemical reactions. The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal resulted in a mixture of isomeric condensation products, showcasing the reactivity of the active methylene group in these compounds . This reactivity is crucial for the synthesis of biologically active heterocyclic compounds.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate are not detailed in the provided papers, the properties of similar spirocyclic compounds can be inferred. These compounds are likely to have significant solubility variations based on their structure, which can be exploited for purification purposes, as seen with the separation of isomeric condensation products . The presence of multiple functional groups also suggests that these compounds can exhibit a range of chemical behaviors, which can be tailored for specific applications.
Scientific Research Applications
Environmental and Health Impact of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, are extensively used in industrial applications to retard oxidative reactions. Environmental studies have detected SPAs in various matrices, indicating widespread exposure. Toxicity studies suggest that some SPAs may exhibit hepatic toxicity, endocrine-disrupting effects, or carcinogenic potential. Future research is recommended to investigate novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Advances in Glycerol Etherification
Research on glycerol etherification has produced various ether compounds, including those derived from tert-butyl alcohol (TBA). These processes are crucial for understanding the etherification mechanism and improving the selectivity and yield of desired products. This knowledge can enhance the effectiveness of catalytic processes in producing high-value products (Palanychamy et al., 2022).
Decomposition of Methyl Tert-Butyl Ether in Environmental Applications
The decomposition of methyl tert-butyl ether (MTBE) via cold plasma reactors presents an alternative method for environmental remediation. This process highlights the potential for using advanced oxidation technologies to address pollution from oxygenates in gasoline (Hsieh et al., 2011).
Synthetic Routes in Pharmaceutical Chemistry
The synthesis of complex pharmaceutical compounds often involves intermediates with tert-butyl groups. Understanding the synthetic routes and mechanisms is vital for industrial production and the development of new medications (Mi, 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-19(2,3)26-18(24)21-11-9-20(10-12-21)15-22(17(23)14-25-20)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHOTFVDXKZZKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C(=O)CO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113213 | |
| Record name | 1-Oxa-4,9-diazaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-4-(phenylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate | |
CAS RN |
1352925-95-1 | |
| Record name | 1-Oxa-4,9-diazaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-4-(phenylmethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352925-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxa-4,9-diazaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-4-(phenylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



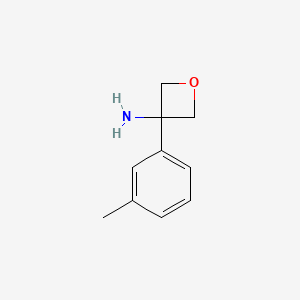
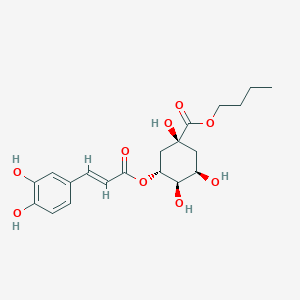
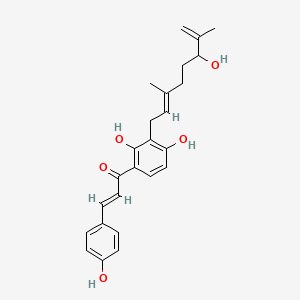
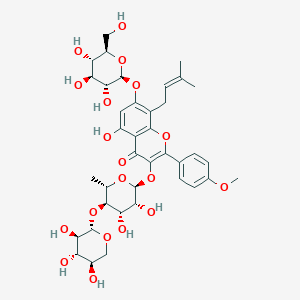
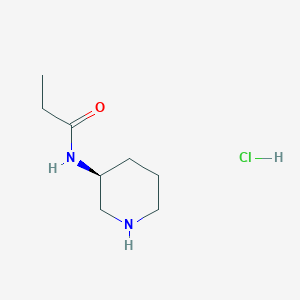
![tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate](/img/structure/B3027553.png)
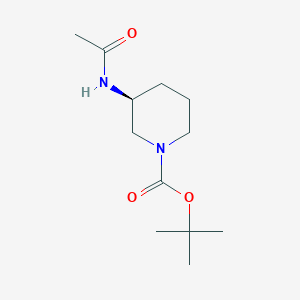
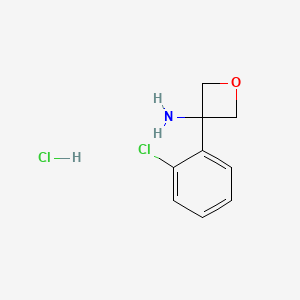
![tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate](/img/structure/B3027558.png)
![tert-Butyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B3027559.png)

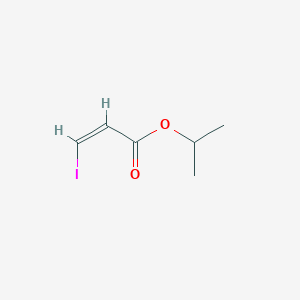

![2,6-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B3027565.png)